molecular formula C23H24N2O3S B2576206 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one CAS No. 1448068-77-6

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2576206
CAS No.: 1448068-77-6
M. Wt: 408.52
InChI Key: DBLLYBVOXAMORM-UHFFFAOYSA-N
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Description

This compound belongs to the 8-azabicyclo[3.2.1]octane (nortropane) family, a scaffold widely explored in medicinal chemistry due to its conformational rigidity and bioactivity. The molecule features:

  • 8-Azabicyclo[3.2.1]octane core: Provides a rigid bicyclic structure that enhances receptor binding selectivity.
  • 2-(1H-Indol-3-yl)ethan-1-one moiety: The indole group is a common pharmacophore in CNS-active and anticancer agents, with the ketone at the ethyl linker influencing solubility and binding geometry.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c26-23(12-16-15-24-22-9-5-4-8-21(16)22)25-17-10-11-18(25)14-20(13-17)29(27,28)19-6-2-1-3-7-19/h1-9,15,17-18,20,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLLYBVOXAMORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CNC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereoselective formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo Core

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents at Position 3 Substituents at Position 8 Molecular Formula Molecular Weight Key References
Target Compound Benzenesulfonyl 2-(1H-Indol-3-yl)ethan-1-one C₂₃H₂₃N₂O₃S 413.51 g/mol
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Ketone 1H-Indole-5-carbonyl C₁₉H₁₉N₂O₂ 309.37 g/mol
2-(4-Fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 1H-Pyrazol-1-yl 2-(4-Fluorophenoxy)ethyl ketone C₂₀H₂₂FN₃O₂ 367.41 g/mol
2-(Benzylsulfanyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 1H-Imidazol-1-yl 2-(Benzylsulfanyl)ethyl ketone C₁₉H₂₃N₃OS 341.47 g/mol
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Ketone 2-Fluoro-4-nitrophenyl C₁₃H₁₂FN₂O₃ 266.25 g/mol
Key Observations:

Position 3 Modifications: The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with ketones (e.g., ) or heterocycles (e.g., pyrazole or imidazole ). Sulfonyl groups enhance polarity and may improve metabolic stability compared to neutral substituents.

Position 8 Modifications: The indole-3-yl ethanone in the target compound differs from indole-5-carbonyl in , altering the orientation of the indole ring. The 3-position of indole is critical in serotonin receptor interactions, suggesting divergent pharmacological targets. Fluorophenoxy () and fluoro-nitrophenyl () groups introduce halogenated aromaticity, which often enhances blood-brain barrier penetration and target selectivity.

Pharmacological and Physicochemical Properties

Property Target Compound (1R,5S)-8-(1H-Indole-5-carbonyl) Derivative 2-(Benzylsulfanyl) Analog
logP (Predicted) ~3.2 (moderate polarity) ~2.8 ~3.5
Solubility Low (due to aromaticity) Moderate (ketone enhances polarity) Low (sulfanyl group)
Bioactivity Not reported Antagonistic activity at serotonin receptors Unknown
  • Metabolic Stability : The benzenesulfonyl group in the target may reduce oxidative metabolism compared to alkyl or heterocyclic substituents .
  • Toxicity : Sulfonamides can occasionally cause hypersensitivity, whereas indole derivatives are generally well-tolerated .

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